isopropyl undecylenate

Description

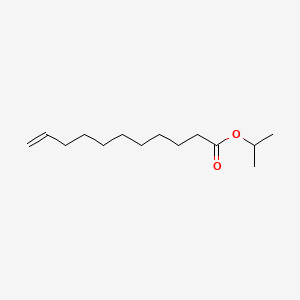

Isopropyl undecylenate (CAS 5459-98-3), also known as isopropyl 10-undecenoate, is an ester derived from undecylenic acid (11-carbon monounsaturated fatty acid) and isopropyl alcohol. It is widely utilized in cosmetics and personal care formulations as an emollient, solvent, or carrier due to its lightweight texture and compatibility with skin lipids . Its chemical structure (C14H26O2) includes a branched isopropyl group and a terminal double bond in the undecylenic acid chain, contributing to its stability and solubility in nonpolar matrices .

Properties

CAS No. |

5459-98-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

propan-2-yl undec-10-enoate |

InChI |

InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h4,13H,1,5-12H2,2-3H3 |

InChI Key |

SJMKHCGKNIXLKH-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CCCCCCCCC=C |

Canonical SMILES |

CC(C)OC(=O)CCCCCCCCC=C |

Other CAS No. |

5459-98-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 1-methylethyl ester typically involves the esterification of 10-undecenoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Hydrolysis Reactions

Isopropyl undecylenate undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Applications: Regeneration of undecylenic acid for reuse in industrial processes.

Base-Catalyzed Hydrolysis (Saponification)

Thermal Decomposition

At elevated temperatures (>160°C), this compound may decompose via:

-

Decarboxylation: Release of CO~2~ and formation of alkenes.

-

Isopropyl Alcohol Elimination: Regeneration of undecylenic acid anhydrides .

Thermal Stability Data (Extrapolated):

| Decomposition Pathway | Temperature (°C) | Major Products |

|---|---|---|

| Ester Pyrolysis | 160–200 | Undecylenic acid, Propene |

| Oxidative Degradation | >200 | CO~2~, H~2~O, Short-chain aldehydes |

Functionalization via Double Bond

The C10–C11 double bond in the undecylenate chain enables addition reactions:

Hydrogenation

-

Application: Production of saturated esters for enhanced oxidative stability.

Epoxidation

Transesterification

This compound reacts with higher alcohols (e.g., methanol) to yield methyl undecylenate:

Biological and Industrial Relevance

Scientific Research Applications

isopropyl undecylenate has several applications in scientific research:

Chemistry: Used as a substrate in the synthesis of bifunctional polymer precursors and other complex organic molecules.

Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.

Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial activities.

Industry: Used in the production of flavors, fragrances, and as a chain stopper in polymerization reactions.

Mechanism of Action

The mechanism of action of 10-undecenoic acid, 1-methylethyl ester involves its interaction with cell membranes and enzymes. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

The following table compares isopropyl undecylenate with analogous esters based on molecular properties, applications, and regulatory status:

Key Findings:

- Solubility & Stability : this compound exhibits superior oxidative stability compared to methyl undecylenate due to its branched isopropyl group, which reduces susceptibility to hydrolysis . Glyceryl undecylenate, however, has higher polarity, making it suitable for aqueous formulations .

- Toxicity Profile: Unlike boldenone undecylenate (a steroid ester), this compound lacks systemic toxicity risks in cosmetic applications, as confirmed by ECHA’s Read-Across Assessment Framework (RAAF) .

Functional Comparison in Formulations

Cosmetic Performance

- Emolliency : this compound provides a less greasy feel than isopropyl palmitate, making it preferable in serums and lightweight lotions .

- Antimicrobial Activity : Glyceryl undecylenate outperforms this compound in antifungal efficacy due to its glycerol moiety, which enhances skin penetration .

Industrial Use

- Plasticizer Efficiency : Methyl undecylenate’s lower molecular weight improves flexibility in polymers but is less thermally stable than this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.